5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that regulates the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft. By inhibiting GlyT1, the compound increases the concentration of glycine in the synaptic cleft, enhancing its inhibitory effect .
Mode of Action
The compound acts as a GlyT1 inhibitor . It binds to the GlyT1 protein, preventing it from reabsorbing glycine back into the neuron. This results in an increased concentration of glycine in the synaptic cleft, which can then bind to more glycine receptors on the post-synaptic neuron, enhancing the inhibitory signal .
Biochemical Pathways
The inhibition of GlyT1 by the compound affects the glycinergic pathway . By increasing the concentration of glycine in the synaptic cleft, the compound enhances the inhibitory effect of glycine on the post-synaptic neuron. This can lead to a decrease in neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity .
Result of Action
The increased concentration of glycine in the synaptic cleft, resulting from the inhibition of GlyT1, enhances the inhibitory effect of glycine on the post-synaptic neuron. This can lead to a decrease in neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity .
Properties
IUPAC Name |
5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c32-24(29-14-11-21(12-15-29)17-20-7-3-1-4-8-20)13-16-30-19-27-25-23(26(30)33)18-28-31(25)22-9-5-2-6-10-22/h1-10,18-19,21H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQAYQBKOWPWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.